Txpts

Übersicht

Beschreibung

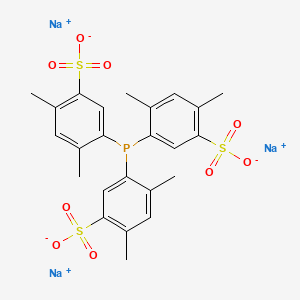

Trisodium Tris(3-sulfonatophenyl)phosphine, commonly referred to as TXPTS, is a water-soluble phosphine ligand. It is widely used in various catalytic processes, particularly in aqueous-phase reactions. The compound is known for its high stability and efficiency in facilitating cross-coupling reactions, making it a valuable tool in both academic and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TXPTS is synthesized through the sulfonation of tris(3-methylphenyl)phosphine. The process involves the reaction of tris(3-methylphenyl)phosphine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the trisodium salt. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The scalability of the process allows for the efficient production of this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: TXPTS primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Utilizes aryl boronic acids, boronic esters, or borofluorate salts in the presence of a palladium catalyst and a base, typically conducted in aqueous conditions.

Heck Reaction: Involves the coupling of aryl halides with alkenes using a palladium catalyst and a base, often performed in a mixture of water and organic solvents.

Sonogashira Reaction: Couples aryl halides with terminal alkynes using a palladium catalyst and a copper co-catalyst, usually in aqueous or mixed solvent systems.

Major Products: The major products of these reactions are typically biaryl compounds, vinyl derivatives, and acetylenyl derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

TXPTS plays a critical role as a ligand in catalytic processes, enabling the synthesis of complex organic molecules.

Catalytic Efficiency

- Cross-Coupling Reactions : this compound is particularly effective in palladium-catalyzed cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.

- Comparison with Other Ligands :

- TPPTS : A closely related compound with different electronic properties.

- TMAPTS : Another water-soluble phosphine ligand with distinct steric effects.

| Ligand Type | Cone Angle | Catalytic Activity |

|---|---|---|

| This compound | 206° | High |

| TPPTS | 165° | Moderate |

| TMAPTS | Varies | Variable |

Biological Applications

This compound has emerged as a valuable tool in biological research, particularly in the modification of biomolecules.

Bioorthogonal Chemistry

- This compound facilitates bioorthogonal cross-coupling reactions, allowing for the selective modification of peptides and proteins.

- It serves as a potential trap for reactive nitrogen species (RNS), such as S-nitrosothiols, which are critical in cellular signaling.

Case Study: Interaction with S-Nitrosothiols

A study demonstrated that this compound reacts with S-nitrosothiols to form stable products, including this compound oxide and S-alkylphosphonium adducts. The reaction was monitored using NMR spectroscopy, revealing distinct peaks corresponding to the products formed during the reaction.

Medical Applications

In the field of medicine, this compound is utilized in synthesizing drug candidates and active pharmaceutical ingredients (APIs).

Water-Compatible Reactions

- The compound's solubility in water allows for the development of drug synthesis processes that are more environmentally friendly.

- It is particularly useful for synthesizing compounds that require aqueous conditions.

Industrial Applications

This compound contributes significantly to various industrial processes:

Production of Fine Chemicals

- This compound is used in the production of agrochemicals and fine chemicals, promoting sustainable practices.

- Its role as a ligand enhances the efficiency of chemical reactions involved in manufacturing processes.

Wirkmechanismus

TXPTS acts as a ligand that coordinates with palladium catalysts to form active catalytic species. The trisulfonated aryl groups enhance the solubility of the catalyst in aqueous media and increase its stability. The phosphine ligand facilitates the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions, thereby promoting the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Trisodium Tris(4-methoxy-2-methyl-5-sulfonatophenyl)phosphine (TMAPTS): Another water-soluble phosphine ligand with similar applications but different electronic and steric properties.

Trisodium Tris(3-sulfonatophenyl)phosphine (TPPTS): A closely related compound with a smaller cone angle, resulting in different catalytic activity and selectivity.

Uniqueness: TXPTS is unique due to its larger cone angle (206°) compared to TPPTS (165°), which enhances its catalytic activity by promoting the formation of low-coordinate palladium species. This property makes this compound particularly effective in aqueous-phase cross-coupling reactions, offering advantages in terms of reaction efficiency and environmental sustainability.

Biologische Aktivität

Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate (TXPTS) is a water-soluble triarylphosphine that has garnered attention for its biological activity, particularly in the context of nitric oxide (NO) signaling and protein S-nitrosation. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and findings from various studies.

This compound acts primarily as a trapping agent for reactive nitrogen species, particularly S-nitrosothiols (RSNOs), which are critical in cellular signaling processes. The reaction of this compound with S-nitrosocysteine (Cys-SNO) and S-nitrosoglutathione (GSNO) leads to the formation of covalent S-alkylphosphonium adducts. This reaction is essential for studying the dynamics of S-nitrosation in proteins, as it allows for the direct detection and quantification of nitrosated residues.

Key Reactions:

- Formation of S-alkylphosphonium Adducts : this compound reacts with RSNOs to yield stable products that can be analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques .

- Impact on Protein Function : The formation of these adducts can affect the activity of various proteins by modifying their thiol groups, thus influencing signaling pathways related to oxidative stress and inflammation .

Transcriptomic Studies

In a study involving Arabidopsis plants, this compound treatment resulted in significant transcriptomic changes. When leaves were treated with 5 mM this compound, gene set enrichment analysis revealed notable alterations in genes associated with ethylene signaling pathways. Specifically, this compound was shown to enhance the expression of genes involved in negative regulation of ethylene-activated signaling pathways, suggesting a novel role for this compound in plant stress responses .

Case Studies

- Detection of S-Nitrosothiols : A study demonstrated that this compound could effectively trap RSNOs in biological samples, allowing researchers to monitor nitrosation events in real-time. This capability is crucial for understanding the role of NO in various physiological processes .

- Protein Modification : Research highlighted that this compound facilitates bioorthogonal cross-coupling reactions, aiding in the modification of biomolecules such as peptides and proteins. This property is leveraged in drug development and biochemical assays.

Applications

This compound has diverse applications across various fields:

- Biological Research : It serves as a tool for studying NO signaling and thiol modifications.

- Medicinal Chemistry : this compound is utilized in synthesizing drug candidates that require water-compatible reaction conditions.

- Industrial Chemistry : It is employed in producing fine chemicals and agrochemicals through environmentally friendly processes.

Data Table

| Study/Source | Focus | Findings | Significance |

|---|---|---|---|

| PMC9873566 | Transcriptomic changes in Arabidopsis | This compound alters gene expression related to ethylene signaling | Highlights potential roles in plant stress response |

| PMC2863053 | Interaction with S-nitrosothiols | Formation of S-alkylphosphonium adducts | Enables direct detection of nitrosated proteins |

| BenchChem | Chemical applications | Facilitates bioorthogonal reactions | Useful for drug development and biochemical studies |

Eigenschaften

IUPAC Name |

trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O9PS3.3Na/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYHEZNITVEWDK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Na3O9PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459684 | |

| Record name | TXPTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443150-11-6 | |

| Record name | TXPTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.